![molecular formula C16H10ClNO3 B606496 Cavosonstat CAS No. 1371587-51-7](/img/structure/B606496.png)
Cavosonstat
Overview
Description
Cavosonstat is an orally bioavailable inhibitor of S-nitrosoglutathione reductase . It promotes the maturation and plasma membrane stability of the cystic fibrosis transmembrane conductance regulator (CFTR) .
Synthesis Analysis
Cavosonstat was rapidly absorbed and demonstrated linear and predictable pharmacokinetics . Its exposure was unaffected by a high-fat meal or rifampin-mediated effects on drug metabolism and transport .Molecular Structure Analysis
The molecular formula of Cavosonstat is C16H10ClNO3 . Its average mass is 299.708 Da and its monoisotopic mass is 299.034912 Da .Chemical Reactions Analysis
Cavosonstat is a small molecule that works by blocking the enzyme S-nitrosoglutathione reductase (GSNOR), and preserving the activity of the S-nitrosoglutathione (GSNO) enzyme in cells’ membranes .Physical And Chemical Properties Analysis
Cavosonstat has a molecular weight of 299.71 g/mol . Its XLogP3-AA is 3.7, it has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .Scientific Research Applications
Chronic Obstructive Pulmonary Disease (COPD)
Cavosonstat has been studied for its efficacy and safety in treating Chronic Obstructive Pulmonary Disease (COPD). A randomized, double-blind, placebo-controlled, parallel-group, multicenter study was conducted to evaluate the efficacy and safety of Cavosonstat administered twice daily compared with a placebo for 24 weeks in adult subjects with COPD . The study aimed to investigate the effect of Cavosonstat on the annualized rate of moderate-to-severe acute exacerbations of COPD (AECOPD) over 24 weeks of treatment .
Respiratory Function
The same study also investigated the effect of Cavosonstat on respiratory function, as assessed by post-bronchodilator percent-predicted forced expiratory volume in one second (ppFEV1) . This measure is often used to assess the severity of COPD.
Cystic Fibrosis
Cavosonstat has been studied in patients with Cystic Fibrosis (CF) who are homozygous for the F508del-CFTR mutation and being treated with lumacaftor/ivacaftor (Orkambi™) . The study aimed to assess the efficacy of Cavosonstat at 12 weeks when added to preexisting treatment with lumacaftor/ivacaftor in adult patients with CF .
Pharmacokinetics of Cavosonstat
The pharmacokinetics of Cavosonstat has been studied to understand how the drug is absorbed, distributed, metabolized, and excreted in the body .
Safety and Tolerability
The safety and tolerability of Cavosonstat compared with a placebo have been evaluated in clinical trials . This is a crucial aspect of any drug’s application as it determines the risk-benefit ratio.
Quality of Life
The impact of Cavosonstat on the quality of life of patients has been assessed. This is an important measure as it provides insight into how the drug affects patients’ daily lives .
Future Directions
properties
IUPAC Name |
3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-13-8-10(16(20)21)1-4-12(13)15-5-2-9-7-11(19)3-6-14(9)18-15/h1-8,19H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSZILNGNMDGSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)C2=NC3=C(C=C2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cavosonstat | |
CAS RN |
1371587-51-7 | |
Record name | Cavosonstat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371587517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cavosonstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14775 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CAVOSONSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2Z8Q22ZE4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.